Cas no 476310-75-5 (5-Fluoro-N-methyl-2-phenoxybenzylamine)

5-Fluoro-N-methyl-2-phenoxybenzylamine is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a fluoro substituent and a phenoxy group, enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. The methylamine moiety further contributes to its versatility in derivatization. This compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its precise molecular architecture allows for selective modifications, supporting its use in the development of targeted small-molecule therapeutics or specialized chemical probes. Researchers value its consistent purity and well-characterized properties for reliable experimental outcomes.
5-Fluoro-N-methyl-2-phenoxybenzylamine structure
476310-75-5 structure
Product Name:5-Fluoro-N-methyl-2-phenoxybenzylamine
CAS No:476310-75-5
MF:C14H14FNO
MW:231.265467166901
MDL:MFCD08064241
CID:92885
PubChem ID:24208815
Update Time:2025-06-08

5-Fluoro-N-methyl-2-phenoxybenzylamine Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-N-methyl-2-phenoxybenzylamine
    • 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine
    • (5-FLUORO-2-PHENOXY-BENZYL)-METHYL-AMINE
    • [(5-Fluoro-2-Phenoxyphenyl)Methyl](Methyl)Amine
    • SB81093
    • 476310-75-5
    • SCHEMBL2994519
    • DTXSID80639897
    • AKOS009460742
    • AS-67950
    • ALPHA-D(+)MANNOSE1-PHOSPHATESODIUMSALT
    • 5-Fluoro-N-methyl-2-phenoxybenzylamine, AldrichCPR
    • BDBM50246136
    • CHEMBL472389
    • CS-0357889
    • MFCD08064241
    • JDHPXUQPTBDLHJ-UHFFFAOYSA-N
    • DTXCID50590648
    • MDL: MFCD08064241
    • Inchi: 1S/C14H14FNO/c1-16-10-11-9-12(15)7-8-14(11)17-13-5-3-2-4-6-13/h2-9,16H,10H2,1H3
    • InChI Key: JDHPXUQPTBDLHJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)CNC)OC1C=CC=CC=1

Computed Properties

  • Exact Mass: 231.10600
  • Monoisotopic Mass: 231.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Color/Form: powder
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 294.6±35.0 °C at 760 mmHg
  • Flash Point: 132.0±25.9 °C
  • Refractive Index: 1.552
  • PSA: 21.26000
  • LogP: 3.72830
  • Solubility: Not determined
  • Sensitiveness: Air Sensitive
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

5-Fluoro-N-methyl-2-phenoxybenzylamine Security Information

5-Fluoro-N-methyl-2-phenoxybenzylamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-Fluoro-N-methyl-2-phenoxybenzylamine Pricemore >>

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